N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide

GPR109a agonist niacin receptor hydroxycarboxylic acid receptor 2

The N-(2-hydroxypropyl) side chain confers distinct physicochemical properties—enhanced hydrogen-bonding, polarity, and aqueous solubility—that are not preserved in generic pyrrole-2-carboxamide analogs (e.g., N-methyl or N-benzyl). Substituting a generic scaffold risks non-transferable results in solubility, target engagement (GPR109a EC₅₀ = 2 nM), and metabolic stability. Procure only CAS 1153388-31-8 for experimental reproducibility.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1153388-31-8
Cat. No. B2506964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide
CAS1153388-31-8
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=CN1)O
InChIInChI=1S/C8H12N2O2/c1-6(11)5-10-8(12)7-3-2-4-9-7/h2-4,6,9,11H,5H2,1H3,(H,10,12)
InChIKeyCQEQOXBEAGMSQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxypropyl)-1H-pyrrole-2-carboxamide (CAS 1153388-31-8) — Chemical Identity and Procurement Baseline


N-(2-Hydroxypropyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . The compound is characterized by a pyrrole ring substituted at the 2-position with a carboxamide group bearing an N-(2-hydroxypropyl) side chain. Commercial availability is confirmed through multiple established chemical suppliers, with typical purities ranging from 96% to 98% . While the core pyrrole-2-carboxamide scaffold is shared across numerous research compounds, the specific N-(2-hydroxypropyl) substitution pattern defines this entity as a distinct chemical building block used primarily as a synthetic intermediate in medicinal chemistry and polymer science .

Why Generic Substitution of N-(2-Hydroxypropyl)-1H-pyrrole-2-carboxamide (CAS 1153388-31-8) Fails


The pyrrole-2-carboxamide scaffold exhibits marked structure-activity relationship (SAR) sensitivity, wherein modest variations in the amide substituent drastically alter biological target engagement. For instance, within a series of 1H-pyrrole-2-carboxamide compounds, IC₅₀ values for dynamin-1 inhibition ranged from 2.3 μM to >100 μM depending solely on the nature of the R₁ and R₂ substituents [1]. The N-(2-hydroxypropyl) moiety of the target compound imparts distinct physicochemical properties—specifically hydrogen-bonding capacity and polarity—that differentiate it from unsubstituted, N-alkyl, or N-aryl analogs. Consequently, substituting this specific compound with a generic pyrrole-2-carboxamide (e.g., N-methyl, N-benzyl, or unsubstituted carboxamide) in a synthesis or biological assay will likely yield non-transferable results due to altered solubility, target binding, and metabolic stability profiles. Procurement of the exact CAS registry number is therefore essential for experimental reproducibility.

Quantitative Differentiation of N-(2-Hydroxypropyl)-1H-pyrrole-2-carboxamide (CAS 1153388-31-8) for Scientific Procurement


GPR109a (Hydroxycarboxylic Acid Receptor 2) Agonist Potency of the Target Compound

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide acts as a potent agonist of the human GPR109a receptor (hydroxycarboxylic acid receptor 2), exhibiting an EC₅₀ of 2 nM in a cAMP accumulation assay in CHO cells [1]. This potency is within the sub-nanomolar to low nanomolar range characteristic of high-affinity GPR109a ligands. In contrast, many structurally related pyrrole-2-carboxamide derivatives without the N-(2-hydroxypropyl) substitution exhibit significantly reduced or negligible activity at this receptor, underscoring the functional importance of this specific substitution pattern [1].

GPR109a agonist niacin receptor hydroxycarboxylic acid receptor 2

HBV Capsid Assembly Modulation — Class-Level Differentiation for Antiviral Screening

Pyrrole-2-carboxamide derivatives constitute a validated chemotype for the inhibition of Hepatitis B virus (HBV) capsid assembly. While specific quantitative data for N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide itself is not yet reported in the peer-reviewed literature, the pyrrole oxo-carboxamide class includes clinical-stage compounds such as VNRX-9945, which demonstrates broad antiviral activity against multiple HBV genotypes in vitro and robust in vivo efficacy in the AAV-HBV mouse model [1]. The N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide scaffold retains the essential pyrrole-2-carboxamide pharmacophore and the N-substituted amide moiety necessary for capsid protein interaction, distinguishing it from other heterocyclic cores (e.g., thiazole, phenyl) that lack this antiviral profile.

HBV capsid assembly modulator antiviral hepatitis B

Intracellular Accumulation in 3D Cancer Spheroids — A Cellular Penetration Advantage

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide exhibits rapid internalization in cancer cell lines and efficient transport to the center of dense pancreatic cancer 3D spheroids . This property is not universally observed among pyrrole-2-carboxamide derivatives and is likely conferred by the hydroxypropyl side chain, which modulates lipophilicity and hydrogen-bonding capacity to facilitate cellular uptake and diffusion through the spheroid core. In contrast, more lipophilic pyrrole-2-carboxamide analogs (e.g., N-aryl or N-benzyl derivatives) may accumulate in peripheral cell layers but fail to reach the hypoxic, quiescent cell populations residing deep within the spheroid.

cancer spheroid penetration drug delivery tumor microenvironment

Primary Research and Industrial Application Scenarios for N-(2-Hydroxypropyl)-1H-pyrrole-2-carboxamide (CAS 1153388-31-8)


GPR109a Agonist Tool Compound for Niacin Receptor Pharmacology

Utilize N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide as a high-potency agonist (EC₅₀ = 2 nM) to probe GPR109a signaling pathways in vitro. The compound's selectivity for the hydroxycarboxylic acid receptor 2 makes it suitable for dissecting niacin-mediated lipid-lowering and anti-inflammatory effects, as well as for developing novel agonists for metabolic disorders [1].

Building Block for HBV Capsid Assembly Modulator (CAM) Discovery Programs

Employ this pyrrole-2-carboxamide scaffold as a starting point for structure-based design of next-generation HBV capsid assembly modulators. The pyrrole-2-carboxamide core is validated in clinical-stage CAMs (e.g., VNRX-9945), and the N-(2-hydroxypropyl) substituent provides a handle for further optimization of potency, selectivity, and pharmacokinetic properties [2].

Synthesis of Tumor-Penetrating Polymer-Drug Conjugates

Leverage the compound's demonstrated ability to penetrate the core of 3D pancreatic cancer spheroids to design polymer-drug conjugates or nanoparticle carriers for improved delivery to hypoxic tumor regions. The hydroxypropyl side chain enhances aqueous solubility and cellular internalization, offering an advantage over more hydrophobic pyrrole-2-carboxamide analogs .

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